molecular formula C13H19NO B13054980 Cyclopropyl(2-propoxyphenyl)methanamine

Cyclopropyl(2-propoxyphenyl)methanamine

Cat. No.: B13054980
M. Wt: 205.30 g/mol
InChI Key: CWNLHYVCOKSDDV-UHFFFAOYSA-N
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Description

Cyclopropyl(2-propoxyphenyl)methanamine is a cyclopropane-containing amine derivative with a 2-propoxyphenyl substituent. Its structure consists of a cyclopropyl group directly bonded to a phenyl ring substituted with a propoxy group at the ortho position, and an aminomethyl group attached to the cyclopropane ring (Figure 1). The compound is of interest in medicinal chemistry due to the pharmacological relevance of cyclopropane-containing molecules, which often exhibit enhanced metabolic stability and conformational rigidity .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

cyclopropyl-(2-propoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3

InChI Key

CWNLHYVCOKSDDV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-propoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF).

    Catalysts and Reagents: Common reagents include sodium borohydride for reduction and nickel dichloride as a catalyst.

    Procedure: The reaction mixture is stirred at a controlled temperature (20-45°C) for 10-18 hours.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and safety. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-propoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in THF.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or deaminated compounds.

Scientific Research Applications

Cyclopropyl(2-propoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of cyclopropyl(2-propoxyphenyl)methanamine, highlighting variations in substituents and their impact on physicochemical properties:

Compound Name Substituents on Phenyl Ring N-Substituent Molecular Formula Key Synthetic Method (Yield) Notable Spectral Data (1H NMR/HRMS) Reference
This compound 2-Propoxy None C₁₃H₁₉NO Not explicitly reported InChIKey: CWNLHYVCOKSDDV-UHFFFAOYSA-N
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 2-Methoxy None C₁₁H₁₅NO General Method C (NaBH(OAc)₃/DCE) δ 6.8–7.3 (aromatic H), HRMS [M+H]+: 178.1
(2-Chlorophenyl)(cyclopropyl)methanamine 2-Chloro None C₁₀H₁₂ClN Fragment coupling (52% yield) δ 7.2–7.4 (aromatic H), [M+H]+: 182.1
(+)-40 (Enantiopure analog) 2-Allyloxy-5-fluoro 2-Methoxybenzyl C₂₁H₂₅FNO₂ NaBH₄/MeOH (enantioselective) [α]D²⁵ = +10.0° (D₂O)
Cyclopropyl(3-methylpyridin-2-yl)methanamine 3-Methylpyridin-2-yl None C₁₀H₁₄N₂ Amide coupling (52% yield) LCMS [M+H]+: 163.1
Key Observations:

Substituent Position and Electronic Effects: The 2-propoxyphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or chloro). Propoxy’s ether linkage may enhance solubility relative to alkyl chains .

Stereochemical Considerations :

  • Enantiopure analogs like (+)-40 exhibit defined spatial arrangements, critical for receptor selectivity. The target compound’s stereochemistry is unspecified in available data, suggesting racemic mixtures unless resolved .

Synthetic Accessibility :

  • Most analogs are synthesized via reductive amination (e.g., NaBH(OAc)₃ or NaBH₄) or fragment coupling (e.g., HATU-mediated amidation). Yields vary widely (10–60%), influenced by steric hindrance and reaction conditions .

Spectroscopic and Analytical Data

  • NMR Trends :

    • Aromatic protons in 2-substituted phenyl derivatives resonate between δ 6.8–7.4, with deshielding observed for electron-withdrawing groups (e.g., δ 7.2–7.4 for 2-chloro vs. δ 6.8–7.1 for 2-methoxy) .
    • Cyclopropane ring protons typically appear as multiplets between δ 0.8–1.5 .
  • HRMS Validation :

    • All compounds show <2 ppm deviation between calculated and observed [M+H]+ values, confirming purity and structural integrity .

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